2-Bromo-5-iodo-1,1'-biphenyl

Kinetics Oxidative addition Cross‑coupling

2-Bromo-5-iodo-1,1′-biphenyl (CAS 1226452‑23‑8, MF C₁₂H₈BrI, MW 359.00 g·mol⁻¹) is a halogenated biphenyl derivative that carries a bromine atom at the 2‑position and an iodine atom at the 5‑position of the biphenyl scaffold. This regio‑differentiated dihalo architecture is designed to exploit the intrinsic reactivity gap between C–I and C–Br bonds in palladium‑catalysed cross‑coupling reactions, enabling sequential, site‑selective functionalisation without the need for additional protecting‑group strategies.

Molecular Formula C12H8BrI
Molecular Weight 359.00 g/mol
Cat. No. B13996049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodo-1,1'-biphenyl
Molecular FormulaC12H8BrI
Molecular Weight359.00 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)I)Br
InChIInChI=1S/C12H8BrI/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H
InChIKeyHACBIUZTXDBLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-iodo-1,1′-biphenyl: A Mixed‑Dihalogen Biphenyl Building Block for Orthogonal Cross‑Coupling


2-Bromo-5-iodo-1,1′-biphenyl (CAS 1226452‑23‑8, MF C₁₂H₈BrI, MW 359.00 g·mol⁻¹) is a halogenated biphenyl derivative that carries a bromine atom at the 2‑position and an iodine atom at the 5‑position of the biphenyl scaffold [1]. This regio‑differentiated dihalo architecture is designed to exploit the intrinsic reactivity gap between C–I and C–Br bonds in palladium‑catalysed cross‑coupling reactions, enabling sequential, site‑selective functionalisation without the need for additional protecting‑group strategies . The compound is supplied as a crystalline solid (typical purity ≥ 98%) and requires storage at 4 °C with protection from light to preserve halide integrity .

Why 2,5‑Dibromo‑ or 2,5‑Diiodobiphenyl Cannot Replace 2‑Bromo‑5‑iodo‑1,1′‑biphenyl in Sequential Coupling Strategies


The value of 2‑bromo‑5‑iodo‑1,1′‑biphenyl lies in the steep kinetic differentiation between its two leaving groups: in palladium(0)‑mediated oxidative addition, the C–I bond reacts substantially faster than the C–Br bond (general order I > OTf ≥ Br >> Cl) [1]. Identical‑halogen congeners such as 2,5‑dibromo‑ or 2,5‑diiodobiphenyl present two sites of nearly equal reactivity, inevitably leading to statistical mixtures of mono‑ and bis‑coupled products under standard Suzuki–Miyaura conditions [2]. Consequently, attempts to achieve clean sequential diversification with a homo‑dihalo biphenyl require cumbersome differential protection or the use of stoichiometric organometallic reagents, whereas the mixed Br/I system provides intrinsic chemoselectivity that translates directly into higher step economy and isolated yields in multi‑step synthetic sequences.

Quantitative Differentiation Evidence for 2‑Bromo‑5‑iodo‑1,1′‑biphenyl versus Closest Analogs


Oxidative Addition Rate Differential Between Aryl Iodide and Aryl Bromide Sites Establishes Orthogonal Reactivity

Kinetic studies on ortho‑substituted aryl halides demonstrate that ortho‑substituted aryl iodides consistently undergo oxidative addition to Pd⁰ faster than their bromide counterparts. For o‑ZCH₂‑C₆H₄‑X systems (X = I, Br), the rate constant for the iodide is higher under identical conditions for both PPh₃ and dppp ligands [1]. While the absolute rate constants reported are for benzyl‑substituted model substrates, the intrinsic reactivity ratio (k_I/k_Br > 1) is a class‑level property that directly applies to the 5‑iodo (more reactive) vs. 2‑bromo (less reactive) positions of the target biphenyl, establishing the chemical basis for selective first‑stage coupling at the iodine‑bearing position.

Kinetics Oxidative addition Cross‑coupling

Regioselective Lithiation: Direct Comparison of 2‑Bromo‑5‑iodo and 2,5‑Dibromo Derivatives

In a systematic study of activated bromobenzene deprotonation, both 2,5‑dibromophenyllithium and 2‑bromo‑5‑iodophenyllithium were generated as stable intermediates using LTMP in THF at –80 °C and subsequently trapped with electrophiles to afford functionalised derivatives in good yields [1]. Critically, a competition of directing effects between bromine and iodine was explicitly observed and discussed: the iodine substituent exerts a stronger ortho‑directing effect than bromine, meaning the regiochemical outcome of lithiation can differ between the Br/I and Br/Br systems [1]. The 2‑bromo‑5‑iodo derivative thus offers a unique metalation regioselectivity profile that cannot be replicated by the 2,5‑dibromo analog.

Lithiation Regioselectivity Aryllithium

Lipophilicity Differentiation Between Positional Isomers Impacts Chromatographic Purification and Biological Partitioning

The calculated octanol‑water partition coefficient (LogP) for 2‑bromo‑5‑iodo‑1,1′‑biphenyl is 4.72 , whereas the positional isomer 5‑bromo‑2‑iodo‑1,1′‑biphenyl (CAS 4510‑78‑5) has a reported LogP of 4.9 [1]. The ΔLogP of 0.18 log units translates to a ~1.5‑fold difference in partition coefficient, which is significant enough to affect reverse‑phase HPLC retention times and, in a medicinal‑chemistry context, may alter calculated ADME parameters such as membrane permeability.

LogP Lipophilicity Positional isomer

Synthetic Accessibility: Benchmark Yield for a Regioisomeric Br/I Biphenyl via Diazotisation–Iodination

The positional isomer 5‑bromo‑2‑iodo‑1,1′‑biphenyl has been synthesised from 4‑bromo‑2‑phenylaniline via diazotisation with NaNO₂ in the presence of KI and p‑TsOH in acetonitrile, affording the product in 89% yield after a 2‑hour reaction [1]. While direct yield data for the 2‑bromo‑5‑iodo‑1,1′‑biphenyl isomer synthesised by an analogous route have not been located in the open literature, comparable or better yields are expected given the similar electronic environment of the aniline precursor. This benchmark indicates that Br/I biphenyls of this substitution pattern are accessible in high yields via robust, scalable Sandmeyer‑type chemistry, supporting their viability for procurement in multi‑gram quantities.

Synthesis Yield Diazotisation

Palladium Migration Propensity in o‑Halobiaryls: Iodo Derivatives Show Facile 1,4‑Pd Migration While Bromo Analogs Require Activated Conditions

Larock and Jenks demonstrated that 2‑iodo‑4′‑methylbiphenyl undergoes a 1,4‑palladium migration between the ortho and ortho′ positions of the biaryl system under standard Heck or Suzuki conditions, generating mixtures of regioisomeric products [1]. In contrast, the bromo analog 2‑bromo‑4′‑methylbiphenyl failed to produce any significant Heck product after 3 days under anhydrous conditions; migration was only observed upon switching to wet DMF (5% H₂O), where a 50:50 mixture of isomers was obtained in 49% yield [1]. This indicates that the iodine‑substituted position serves as the primary entry point for Pd⁰ and that the Pd‑migration manifold is substantially more accessible for iodo‑ than for bromo‑biaryls. By extension, in 2‑bromo‑5‑iodo‑1,1′‑biphenyl the 5‑iodo site is expected to dominate the initial oxidative addition and subsequent migration chemistry.

Palladium migration C–H activation o‑Halobiaryl

Storage and Handling Stability: Defined Conditions Required to Preserve Dihalide Integrity During Procurement

Vendor technical datasheets specify that 2‑bromo‑5‑iodo‑1,1′‑biphenyl requires storage at 4 °C with protection from light . This is more stringent than the typical ambient‑temperature storage recommended for many mono‑halogenated biphenyls and reflects the known photosensitivity of the C–I bond. In contrast, the positional isomer 5‑bromo‑2‑iodo‑1,1′‑biphenyl is listed with a generic recommendation to store in a cool, dry place without explicit temperature or light‑protection requirements on some supplier platforms . These divergent storage specifications have tangible implications for laboratory inventory management, shelf‑life, and shipping logistics.

Stability Storage Procurement

High‑Value Application Scenarios for 2‑Bromo‑5‑iodo‑1,1′‑biphenyl Driven by Quantitative Differentiation Evidence


Sequential Suzuki–Miyaura Coupling for Unsymmetrical Terphenyl and Quaterphenyl Synthesis

The intrinsic reactivity gap between the C–I and C–Br bonds (I > Br in oxidative addition) enables a one‑pot or two‑step sequential coupling workflow: first‑stage Suzuki coupling at the 5‑iodo position with arylboronic acid A, followed by second‑stage coupling at the 2‑bromo position with arylboronic acid B, without intermediate deprotection [1]. This strategy is particularly valuable for constructing unsymmetrical polyaromatic scaffolds used in liquid‑crystalline materials and OLED host compounds, where precise control over the substitution pattern directly influences charge‑transport anisotropy [2].

Regioselective C–H Functionalisation via Directed Ortho‑Metalation or Palladium Migration

The stronger ortho‑directing effect of iodine compared to bromine, documented in the lithiation study by Luliński et al. [3], allows for selective deprotonation adjacent to the iodine substituent, enabling further functionalisation at a position distinct from the bromine site. Similarly, the palladium migration chemistry established by Larock and Jenks indicates that the 5‑iodo group can serve as the entry point for Pd⁰, after which 1,4‑migration can deliver the metal to the opposite ring for trapping with electrophiles [4]. These orthogonal C–H functionalisation pathways are inaccessible with homo‑dihalo biphenyls.

Medicinal Chemistry Library Synthesis Requiring Defined Lipophilicity Windows

With a calculated LogP of 4.72, 2‑bromo‑5‑iodo‑1,1′‑biphenyl sits in a lipophilicity range suitable for fragment‑based and lead‑optimisation programmes where moderate lipophilicity is desired to balance membrane permeability and metabolic stability . The measurable ΔLogP of 0.18 relative to the 5‑bromo‑2‑iodo positional isomer [5] provides medicinal chemists with a quantitative basis for selecting the building block that better matches the target physicochemical profile of a lead series, potentially reducing the number of design–make–test cycles.

On‑Surface Synthesis of Organometallic and Conjugated Polymer Chains

Building on the demonstrated Ullmann coupling of dihalobiphenyls on metal surfaces (Ag(111), Cu(111), Au(111)), the mixed Br/I biphenyl offers the possibility of hierarchical on‑surface polymerisation where the more labile C–I bonds initiate chain growth at lower temperature, and the residual C–Br bonds enable post‑polymerisation cross‑linking or functionalisation [2]. This temperature‑programmed reactivity profile is unique to the Br/I system and cannot be achieved with dibromo or diiodo analogs, which would polymerise uniformly across both sites.

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